tert-Butyl methacrylate

Übersicht

Beschreibung

Chemical Identity:

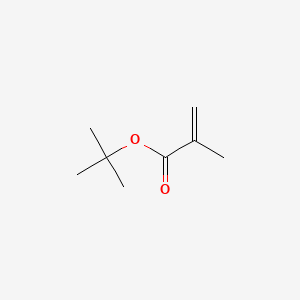

tert-Butyl methacrylate (tBMA) is a methacrylic ester with the molecular formula C₈H₁₄O₂ (molecular weight: 142.20 g/mol) and the IUPAC name 2-methyl-2-propanyl methacrylate . Its structure includes a methacrylate group and a bulky tert-butyl substituent, which imparts steric hindrance and hydrophobicity.

Properties and Applications: tBMA is a reactive monomer used in controlled polymerization techniques like atom-transfer radical polymerization (ATRP) and free-radical copolymerization. It forms homopolymers and copolymers with acrylates, styrene, and other vinyl monomers . Key applications include:

Vorbereitungsmethoden

Tert-Butyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production often employs continuous processes to maximize yield and efficiency .

Analyse Chemischer Reaktionen

Tert-Butyl methacrylate undergoes various chemical reactions, including:

Polymerization: It readily polymerizes to form homopolymers and copolymers. Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide.

Addition Reactions: It can participate in addition reactions with a wide range of organic and inorganic compounds.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form methacrylic acid and tert-butyl alcohol .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Polymerization

Tert-butyl methacrylate is an ester of methacrylic acid characterized by a high degree of reactivity and the ability to form copolymers with various monomers. Its structure includes a methacrylate group that facilitates polymerization through free radical mechanisms. TBMA is particularly noted for its low moisture absorption, excellent miscibility with other substances, and high heat resistance, making it suitable for diverse applications in coatings and adhesives .

Coatings and Adhesives

TBMA is extensively used in the formulation of coatings and adhesives . Its incorporation into acrylic coatings enhances durability, chemical resistance, and weatherability. The polymerized forms of TBMA are employed in various industrial applications, including:

- Architectural paints

- Automotive finishes

- Wood coatings

- Textile binders

These applications benefit from TBMA's ability to improve flexibility, toughness, and UV resistance without the need for additional plasticizers .

Drug Delivery Systems

Recent studies have highlighted the potential of TBMA-based polymers in drug delivery systems . For instance, miktoarm star polymers synthesized from TBMA have shown promise in encapsulating therapeutic agents like doxorubicin. These polymers can self-assemble into micelles, facilitating efficient drug delivery while minimizing cytotoxicity . The controlled release properties of these polymers can be fine-tuned by adjusting their structural parameters.

Case Studies

- Miktoarm Star Polymers for Drug Delivery : Research demonstrated that miktoarm star polymers derived from TBMA exhibited significant encapsulation efficiency for doxorubicin, with improved therapeutic outcomes compared to linear counterparts. The study emphasized the importance of polymer architecture in enhancing drug loading capacities .

- Hybrid Copolymerization : A study on hybrid copolymerization involving TBMA revealed its utility in generating statistical copolymers with ethylene oxide. These copolymers displayed unique thermal properties and were evaluated for their potential use in biomedical applications .

- Surface Adsorption Studies : Investigations into the adsorption behavior of poly(this compound) on silica surfaces showed that temperature variations significantly influenced adsorption kinetics. This research is crucial for understanding the interactions between polymers and substrates in various industrial processes .

Wirkmechanismus

The high reactivity of tert-Butyl methacrylate is attributed to the presence of the methacrylate group, which facilitates polymerization and other addition reactions. The bulky tert-butyl group imparts unique properties such as increased hydrophobicity and chemical resistance to the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Methacrylate Compounds

Structural and Physical Properties

Key Observations :

- tBMA and its isomers (n-butyl, isobutyl) share the same molecular weight but differ in steric effects and hydrophobicity due to substituent branching.

- The tert-butyl group in tBMA reduces polymer glass transition temperature (Tg) compared to linear analogs, enhancing flexibility in copolymers .

Polymerization Behavior

Free-Radical Copolymerization :

- tBMA vs. DBT (Degradable Thioester): In a 9:91 DBT–tBMA feed ratio, tBMA polymerizes rapidly (t₁/₂ = 1.49 h) compared to DBT (t₁/₂ = 49 h), indicating higher reactivity of methacrylate monomers .

- Homopolymerization : tBMA follows first-order kinetics in AIBN-initiated reactions, with controlled dispersity (Ð) in ATRP (Ð < 1.5) .

Hybrid Copolymerization with Ethylene Oxide (EO) :

tBMA uniquely undergoes hybrid copolymerization with EO using organocatalysts (e.g., t-BuP4), forming statistical copolymers without homopolymer contamination. During this process:

- Transesterification replaces ~12% of tBMA’s tert-butyl groups, enabling tunable polymer architectures .

- Resulting SPEs exhibit ionic conductivity suitable for battery applications .

Comparison with MMA :

- ATRP Performance : tBMA’s dispersity in ATRP is less sensitive to initiator concentration than MMA, making it advantageous for controlled polymer synthesis .

- Applications : MMA is preferred for rigid plastics (e.g., PMMA), while tBMA’s bulky group enables niche uses in stimuli-responsive materials .

Toxicity and Handling

Storage : tBMA requires air exposure to prevent polymerization, unlike n-butyl and isobutyl methacrylates, which rely on chemical inhibitors .

Unique Copolymerization Pathways

This method produces amorphous SPEs with ionic conductivities >10⁻⁴ S/cm, critical for energy storage .

Controlled Polymer Architectures

In ATRP, tBMA achieves low dispersity (Ð < 1.2) with catalyst systems having equilibrium constants (Kₑq) of 10⁻⁵–10⁻⁶. This contrasts with MMA, which requires stricter control over initiator ratios .

Environmental and Industrial Use

tBMA’s resistance to weathering and chemicals makes it ideal for outdoor coatings, while n-butyl and isobutyl methacrylates are more common in adhesives and elastomers .

Biologische Aktivität

Tert-butyl methacrylate (TBMA) is an important methacrylic ester widely used in the synthesis of polymers and copolymers due to its favorable properties, including low moisture absorption and high heat resistance. This article discusses the biological activity of TBMA, focusing on its applications in biomedical fields, its interactions with biological systems, and relevant research findings.

This compound is a colorless liquid with the chemical formula and a molecular weight of 142.20 g/mol. It is characterized by its low solubility in water and a relatively high boiling point of 174 °C. TBMA is primarily used as a monomer in the production of polymers, particularly in coatings, adhesives, and biomedical applications due to its biocompatibility properties .

Biological Activity

1. Biocompatibility and Polymerization:

TBMA can be polymerized to form poly(this compound) (PtBMA), which exhibits promising biocompatibility. Research indicates that PtBMA can be utilized for drug delivery systems due to its amphiphilic nature, allowing it to form micelles that encapsulate therapeutic agents . These micelles can respond to environmental stimuli such as pH changes, enhancing their effectiveness in targeted drug delivery.

2. Toxicological Studies:

Toxicological assessments have shown that TBMA is not harmful to aquatic organisms, indicating a low environmental impact . Long-term studies suggest that TBMA does not bioaccumulate significantly in organisms, with a calculated bioconcentration factor of 16.52 for fish . This property is crucial for its safe application in medical devices and pharmaceuticals.

3. Polymer Interactions:

Studies have demonstrated that PtBMA interacts favorably with biological surfaces. For example, research on the adsorption behavior of PtBMA on silica surfaces has revealed that it forms stable layers that could be advantageous for biomedical implants . The adsorption characteristics are influenced by temperature and polymer conformation, which are critical for optimizing surface properties in medical applications.

Case Studies

Case Study 1: Drug Delivery Systems

A study investigated the use of PtBMA as a carrier for hydrophobic drugs. The research highlighted the ability of PtBMA to self-assemble into nanoparticles that enhance drug solubility and stability. In vitro assays showed improved drug release profiles compared to traditional carriers, suggesting that TBMA-derived polymers could revolutionize drug delivery methodologies .

Case Study 2: Tissue Engineering

In tissue engineering applications, TBMA-based polymers have been explored for their potential to create scaffolds that support cell growth. The hydrophilic-hydrophobic balance achieved through copolymerization with other methacrylates allows for better cell adhesion and proliferation. Studies reported successful integration of these scaffolds with surrounding tissues in animal models .

Research Findings

Recent research has focused on the synthesis methods and polymerization techniques for TBMA derivatives:

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing TBMA-based polymers to ensure controlled polymerization?

To achieve controlled polymerization, TBMA requires careful selection of initiators, reaction temperature, and inhibitor systems. For free-radical polymerization, use inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization . Avoid inert gas storage, as oxygen acts as a natural inhibitor; TBMA should be stored under air to suppress radical formation . For controlled/living polymerization techniques (e.g., ATRP), optimize catalyst systems (e.g., CuCl/dnNbpy) and molar ratios (e.g., [initiator]/[catalyst]/[ligand] = 1/1/2) to regulate molecular weight and dispersity .

Q. Which monomers are commonly copolymerized with TBMA, and how do reactivity ratios influence copolymer composition?

TBMA is copolymerized with monomers such as methyl methacrylate (MMA), acrylic acid, styrene, and vinyl acetate . Reactivity ratios (e.g., r₁ for TBMA and r₂ for comonomer) determine copolymer composition. For example, in TBMA-MMA copolymerization, the hydrophobic tert-butyl group in TBMA reduces reactivity compared to MMA, requiring kinetic studies to optimize feed ratios . Use the Mayo-Lewis equation to model copolymer composition based on monomer feed and reactivity ratios.

Q. What storage and handling protocols are essential for maintaining TBMA stability in laboratory settings?

- Store TBMA under air (not inert gases) at temperatures below 25°C .

- Use carbon steel containers only after proper passivation to avoid iron(III)-ion contamination, which can initiate polymerization .

- Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to limit exposure, as recommended in safety guidelines .

Advanced Research Questions

Q. How can Atom Transfer Radical Polymerization (ATRP) conditions be optimized for TBMA to achieve target molecular weights and low dispersity (Ð)?

- Key Parameters :

- Temperature: Higher temperatures (e.g., 100°C) accelerate reaction rates but may increase dispersity .

- Catalyst System: Use CuCl with dnNbpy ligand for efficient deactivation/activation cycles .

- Solvent: A 70:30 monomer-to-p-xylene ratio balances viscosity and reactivity .

- Model Validation :

| Parameter | Value | Source |

|---|---|---|

| [TBMA]₀ | 4.36 mol/L | |

| [p-TsCl]₀/[CuCl]₀ | 1:1 | |

| Dispersity (Ð) | 1.2–1.5 under optimal conditions |

Q. What analytical techniques resolve discrepancies in TBMA copolymer characterization data (e.g., conflicting NMR and GPC results)?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm monomer incorporation and sequence distribution. For TBMA-MMA copolymers, tert-butyl protons (δ 1.0–1.4 ppm) and MMA methyl groups (δ 3.6 ppm) provide compositional clarity .

- Gel Permeation Chromatography (GPC) : Calibrate with narrow dispersity polystyrene standards. Discrepancies between NMR and GPC may arise from branching or solvent-polymer interactions; use multi-angle light scattering (MALS) for absolute molecular weight determination .

- Cross-Validation : Combine with MALDI-TOF for low dispersity samples or FTIR for functional group analysis .

Q. How do initiator concentration and temperature variations affect TBMA polymerization kinetics, and how can these be modeled?

- Kinetic Modeling :

- Use the simplified ATRP kinetic model to simulate conversion (X), molecular weight (Mₙ), and dispersity (Ð) .

- Example equation for Mₙ:

Where [M]₀ and [I]₀ are initial monomer and initiator concentrations.

- Temperature Effects : Higher temperatures increase propagation rate (kₚ) but may reduce control over dispersity. For TBMA, a balance is achieved at 80–100°C .

Q. What best practices ensure reproducibility in TBMA polymerization studies, particularly when experimental data deviates from simulations?

- Experimental Documentation :

- Report detailed synthesis protocols, including purification steps (e.g., inhibitor removal) and equipment specifications (e.g., reactor material) .

- Share raw data and simulation code in supplementary materials to enable replication .

- Troubleshooting :

- If experimental Mₙ exceeds simulated values, check for residual oxygen (inhibits ATRP) or initiator decomposition .

- For unexpected dispersity, verify catalyst activity via cyclic voltammetry .

Eigenschaften

IUPAC Name |

tert-butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMYWORNLPSJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-00-8 | |

| Record name | Poly(tert-butyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3060405 | |

| Record name | tert-Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl methacrylate appears as a colorless liquid with an ester like odor. Less dense than water and insoluble in water., Liquid | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

585-07-9 | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9029V5818 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.